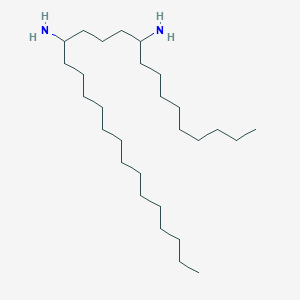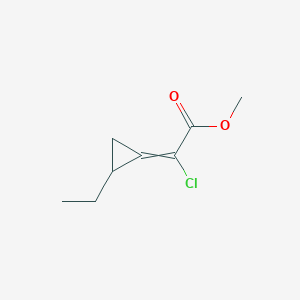
Methyl chloro(2-ethylcyclopropylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl chloro(2-ethylcyclopropylidene)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is characterized by its unique structure, which includes a cyclopropylidene ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2-ethylcyclopropylidene)acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester. Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl chloro(2-ethylcyclopropylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl chloro(2-ethylcyclopropylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of methyl chloro(2-ethylcyclopropylidene)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The cyclopropylidene ring may also play a role in its reactivity and interaction with enzymes and receptors .
類似化合物との比較
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopropylidene ring.
Ethyl acetate: Another ester with similar properties but different alkyl groups.
Methyl butyrate: Known for its pleasant odor and used in flavorings.
Uniqueness
Methyl chloro(2-ethylcyclopropylidene)acetate is unique due to its cyclopropylidene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
89879-06-1 |
|---|---|
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC名 |
methyl 2-chloro-2-(2-ethylcyclopropylidene)acetate |
InChI |
InChI=1S/C8H11ClO2/c1-3-5-4-6(5)7(9)8(10)11-2/h5H,3-4H2,1-2H3 |
InChIキー |
OIWXEIFGCRISBE-UHFFFAOYSA-N |
正規SMILES |
CCC1CC1=C(C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


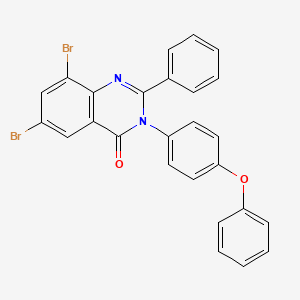
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
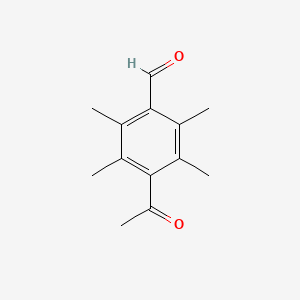
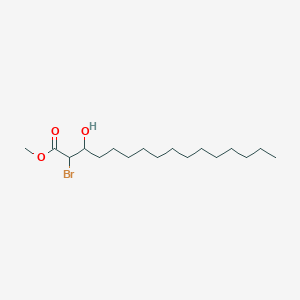
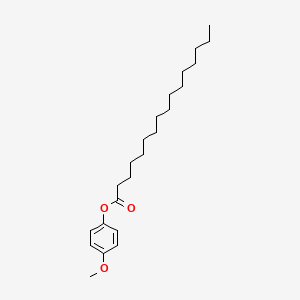
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
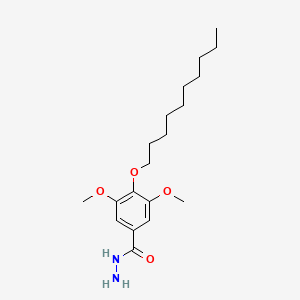
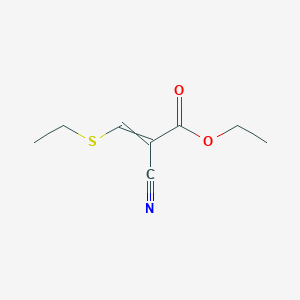
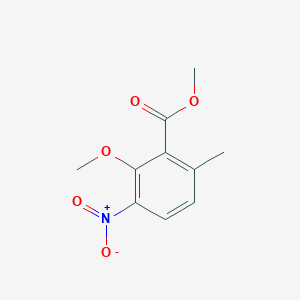
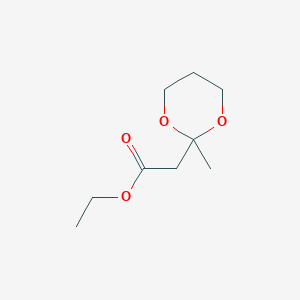
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)

